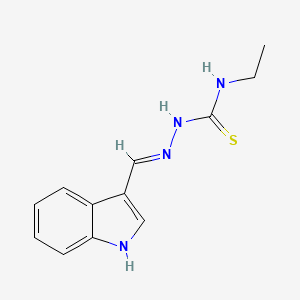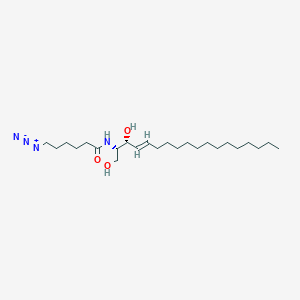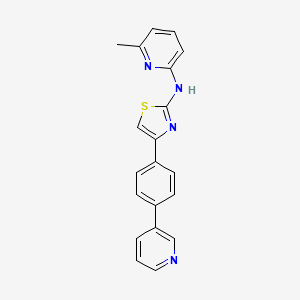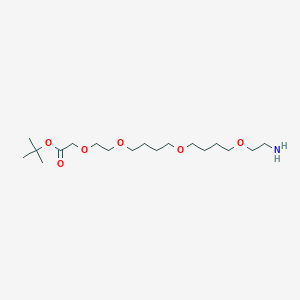![molecular formula C24H28N4O3 B11936969 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)
2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid is a complex organic compound that features an imidazole ring, a benzoyl group, and a methylpentanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Methylpentanoic Acid: The final step involves coupling the benzoyl-imidazole intermediate with 4-methylpentanoic acid using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the imidazole synthesis and Friedel-Crafts acylation steps, as well as the development of more efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Benzyl derivatives
Substitution: Alkylated or acylated imidazole derivatives
Aplicaciones Científicas De Investigación
2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with the imidazole ring.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties due to the presence of the imidazole ring and benzoyl group.
Mecanismo De Acción
The mechanism of action of 2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid containing an imidazole ring, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antibiotic containing an imidazole ring, used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid-related disorders.
Uniqueness
2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid is unique due to its combination of an imidazole ring, a benzoyl group, and a methylpentanoic acid moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C24H28N4O3 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)21-11-17(26-13-18-12-25-14-27-18)8-9-20(21)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31) |
Clave InChI |
ROJBHAWUJUENON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C=C(C=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate](/img/structure/B11936898.png)
![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)



![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)


![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
![2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)
